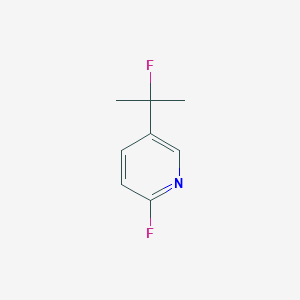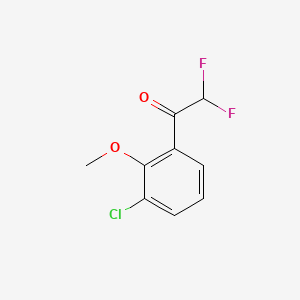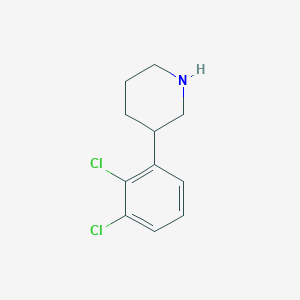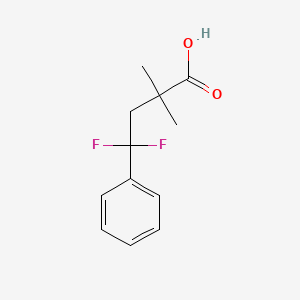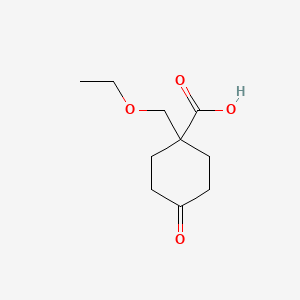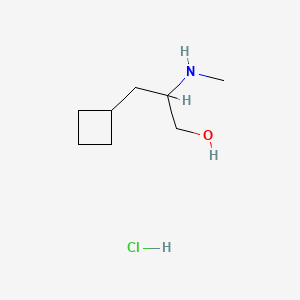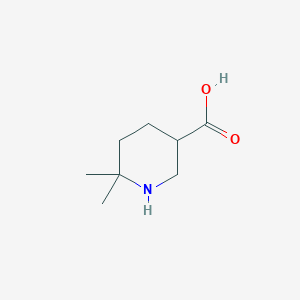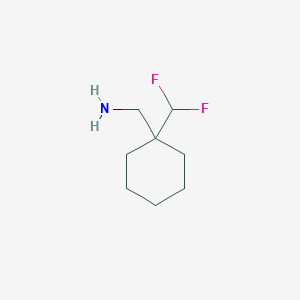
1-(4-Bromo-3-nitrophenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-3-nitrophenyl)ethanamine is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of phenylethanamine, where the phenyl ring is substituted with a bromine atom at the 4-position and a nitro group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-Bromo-3-nitrophenyl)ethanamine can be synthesized through several methods. One common approach involves the nitration of 4-bromoacetophenone to yield 4-bromo-3-nitroacetophenone, followed by reduction to obtain this compound. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reduction step can be carried out using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain safety and efficiency in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromo-3-nitrophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, yielding 1-(4-Bromo-3-aminophenyl)ethanamine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon with hydrogen gas are frequently used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1-(4-Bromo-3-aminophenyl)ethanamine.
Substitution: Formation of substituted phenylethanamine derivatives.
Applications De Recherche Scientifique
1-(4-Bromo-3-nitrophenyl)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-3-nitrophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro substituents on the phenyl ring can influence the compound’s binding affinity and selectivity. The amino group may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
1-(4-Bromo-3-nitrophenyl)ethanamine can be compared with other similar compounds, such as:
1-(4-Chloro-3-nitrophenyl)ethanamine: Similar structure but with a chlorine atom instead of bromine.
1-(4-Bromo-3-methylphenyl)ethanamine: Similar structure but with a methyl group instead of a nitro group.
1-(4-Bromo-3-hydroxyphenyl)ethanamine: Similar structure but with a hydroxyl group instead of a nitro group.
The uniqueness of this compound lies in the combination of the bromine and nitro substituents, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H9BrN2O2 |
|---|---|
Poids moléculaire |
245.07 g/mol |
Nom IUPAC |
1-(4-bromo-3-nitrophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrN2O2/c1-5(10)6-2-3-7(9)8(4-6)11(12)13/h2-5H,10H2,1H3 |
Clé InChI |
HLYWOFSFQSLQNL-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C=C1)Br)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13608419.png)
